Clodazon hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
31959-88-3 |
|---|---|
Molecular Formula |
C18H23Cl2N3O2 |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
5-chloro-1-[3-(dimethylamino)propyl]-3-phenylbenzimidazol-2-one;hydrate;hydrochloride |
InChI |
InChI=1S/C18H20ClN3O.ClH.H2O/c1-20(2)11-6-12-21-16-10-9-14(19)13-17(16)22(18(21)23)15-7-4-3-5-8-15;;/h3-5,7-10,13H,6,11-12H2,1-2H3;1H;1H2 |
InChI Key |
KUSWMSGQGZMJGX-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3.O.Cl |
Canonical SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3.O.Cl |
Appearance |
Solid powder |
Other CAS No. |
31959-88-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Clodazon hydrochloride |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Studies
Exploration of Patent-Delineated Synthetic Pathways
Clodazon, chemically known as 5-chloro-1-[3-(dimethylamino)propyl]-3-phenylbenzimidazol-2-one, is an antidepressant compound whose synthesis was described in patent literature. nih.gov The delineated pathway involves a multi-step process starting from a substituted nitrodiphenylamine.
The synthesis commences with the reduction of 5-Chloro-2-nitrodiphenylamine (Compound 1 ) to produce 5-chloro-N-phenylbenzene-1,2-diamine (Compound 2 ). This reduction is a standard transformation in organic synthesis, converting the nitro group into a primary amine, which is crucial for the subsequent cyclization step.
The second step involves the treatment of the resulting diamine 2 with phosgene (B1210022) (COCl₂). This reaction forms the core heterocyclic structure of the molecule, a benzimidazolin-2-one ring, yielding 3-phenyl-5-chloro-benzimidazolin-2-one (Compound 3 ).
Following the formation of the core structure, a side chain is introduced. Compound 3 undergoes a base-catalyzed reaction with 1-bromo-3-chloropropane. This step alkylates the nitrogen atom at position 1 of the benzimidazolinone ring. The final step of the synthesis is the displacement of the terminal chlorine atom of the newly attached propyl chain by dimethylamine. This nucleophilic substitution reaction completes the synthesis of Clodazon (Compound 4 ). nih.gov
| Step | Reactant(s) | Reagent(s) | Product |
| 1 | 5-Chloro-2-nitrodiphenylamine | Reduction | 5-chloro-N-phenylbenzene-1,2-diamine |
| 2 | 5-chloro-N-phenylbenzene-1,2-diamine | Phosgene | 3-phenyl-5-chloro-benzimidazolin-2-one |
| 3 | 3-phenyl-5-chloro-benzimidazolin-2-one | 1-bromo-3-chloropropane, Base | 1-(3-chloropropyl)-5-chloro-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one |
| 4 | 1-(3-chloropropyl)-5-chloro-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one | Dimethylamine | Clodazon |
Development of Novel and Efficient Synthetic Routes
A review of publicly available scientific literature and patent databases did not yield information regarding the development of novel or more efficient alternative synthetic routes for Clodazon hydrochloride beyond the initially patented pathway.
Design and Synthesis of Analogues and Derivatives for Structure-Activity Relationship Investigations
No dedicated studies on the design and synthesis of specific analogues or derivatives of this compound for the purpose of investigating structure-activity relationships (SAR) were found in the reviewed scientific literature.
Synthesis of Potential Metabolites for Research Purposes
Information regarding the synthesis of potential metabolites of this compound for research applications is not available in the public scientific domain.
Preclinical Pharmacological Investigations: Mechanism and Molecular Targets
Advanced Studies on Antidepressant-Related Mechanisms
Initial preclinical research on clodazon hydrochloride explored its influence on key neurotransmitter systems implicated in the pathophysiology of depression.
Catecholamine System Modulation
In animal models, this compound demonstrated the ability to potentiate the effects of catecholamines. This potentiation is a characteristic shared with established antidepressant medications like imipramine, suggesting that clodazon may enhance the signaling of neurotransmitters such as norepinephrine and dopamine, which are crucial for mood regulation.
Neurotransmitter Receptor Binding Profiles (e.g., Tetrabenazine-Induced Catalepsy Inhibition)
A key finding in the preclinical evaluation of this compound was its ability to inhibit catalepsy induced by tetrabenazine (B1681281) in animal models wikipedia.org. Tetrabenazine is known to deplete catecholamines, and the reversal of its cataleptic effects is a standard screening test for antidepressant activity. The inhibitory action of clodazon in this model further supports the hypothesis that its mechanism of action involves the modulation of catecholaminergic pathways wikipedia.org. The potency of this effect was reported to be comparable to that of imipramine wikipedia.org.
| Preclinical Finding | Observed Effect of this compound | Implication for Mechanism of Action |
| Catecholamine Effects | Potentiation of catecholamine effects | Enhancement of noradrenergic and/or dopaminergic neurotransmission |
| Tetrabenazine-Induced Catalepsy | Inhibition of catalepsy | Reversal of catecholamine depletion effects, indicative of antidepressant potential |
Cellular and Subcellular Signaling Pathway Alterations
Detailed investigations into the specific cellular and subcellular signaling pathways altered by this compound are not extensively documented in the available scientific literature.
Investigation of Antispasmodic and Gastrointestinal-Related Mechanisms
While the primary focus of early research was on its antidepressant properties, the following sections outline other potential pharmacological activities.
Muscarinic Acetylcholine (B1216132) Receptor Subtype Interactions (M1 and M2)
Information regarding the specific interactions of this compound with muscarinic acetylcholine receptor subtypes M1 and M2 is not available in the existing preclinical research literature.
Calcium Channel Modulatory Effects
The effects of this compound on calcium channels have not been characterized in the available preclinical studies.
Smooth Muscle Contraction Studies
Specific preclinical studies focusing on the direct effects of clobazam on smooth muscle contraction are not extensively detailed in the available literature. The primary pharmacological activity of clobazam is centered on the central nervous system. However, early pharmacological testing of related benzodiazepine (B76468) compounds, such as chlordiazepoxide, noted a muscle-relaxing effect in mice. nih.gov In contrast, some pharmacological profiles of clobazam suggest it has a relative lack of muscle relaxant activity when compared to 1,4-benzodiazepines. This distinction contributes to a separation between its psychosedative properties and impairment of motor coordination.
In Vitro Pharmacodynamic Characterization
In vitro studies have been crucial in elucidating the pharmacodynamic profile of clobazam. These investigations confirm that clobazam and its active metabolite, N-desmethylclobazam, bind to the benzodiazepine site of the GABA-A receptor complex. drugbank.com This binding allosterically modulates the receptor, increasing its affinity for GABA. nih.gov
The key pharmacodynamic characteristics identified through in vitro assays are summarized below:
| Parameter | Finding | Source |
| Receptor Target | GABA-A Receptor | nih.govdrugbank.com |
| Mechanism | Positive Allosteric Modulator | nih.gov |
| Effect on Ion Channel | Increases frequency of chloride channel opening | drugbank.com |
| Receptor Subunit Selectivity | Higher affinity for α2-containing receptors over α1 | drugbank.com |
| Functional Effect | Potentiation of GABAergic inhibition | drugbank.com |
| Agonist Profile | Characterized as a partial agonist | nih.gov |
In Vivo Preclinical Models for Efficacy Assessment
Behavioral Models relevant to Antidepressant Activity
While Clobazam is primarily recognized for its anticonvulsant and anxiolytic properties, its effects can be assessed in behavioral models that are also used to screen for antidepressant activity. nih.govdrugs.com These models often evaluate behavioral despair, a state that can be modulated by compounds acting on the central nervous system. The anxiolytic effects of benzodiazepines are considered relevant to their potential utility in mood disorders. mdpi.com Standard preclinical models used for this purpose include the Forced Swim Test (FST) and the Tail Suspension Test (TST). mdpi.com
In these tests, a reduction in the duration of immobility is interpreted as an antidepressant-like effect. mdpi.com The evaluation of benzodiazepine analogues in such models helps to characterize their behavioral profile. mdpi.com
| Model | Description | Measured Endpoint | Interpretation of Effect |
| Forced Swim Test (FST) | Rodents are placed in a cylinder filled with water from which they cannot escape. After initial escape-oriented behaviors, they adopt an immobile posture. | Duration of immobility. | A decrease in immobility time suggests an antidepressant-like effect. mdpi.com |
| Tail Suspension Test (TST) | Rodents are suspended by their tails, leading to a state of behavioral despair and immobility after initial struggling. | Duration of immobility. | A reduction in immobility time is indicative of potential antidepressant activity. mdpi.com |
Gastrointestinal Motility Models
Preclinical Pharmacokinetic and Metabolic Research
Absorption, Distribution, and Excretion Studies in Animal Models
Pharmacokinetic studies using radiolabeled (¹⁴C) clobazam have been performed in several animal species, including rats, dogs, and rhesus monkeys, to determine its ADME properties.
Absorption: Following oral administration, clobazam is rapidly and almost completely absorbed from the gut in these animal models. researchgate.netnih.gov Peak blood levels of total radioactivity (clobazam and its metabolites) are observed within 0.5 to 1 hour in rhesus monkeys and around 0.5 hours in rats. nih.gov
Distribution: Clobazam is lipophilic and distributes widely throughout the body. researchgate.netnih.gov It exhibits significant binding to serum proteins, ranging from approximately 66% in rats to 85% in humans. nih.gov In rats and dogs, apart from the gastrointestinal tract, liver, and kidneys, the compound's distribution is remarkably even. nih.gov However, species differences exist in brain penetration; in dogs, the brain concentration is comparable to blood levels, whereas in rats, the brain concentration is only about one-third of that in the blood. nih.gov Only the unbound, or free, fraction of clobazam and its active metabolite can cross the blood-brain barrier to exert its pharmacological effects. nih.gov
Excretion: The route of excretion for clobazam and its metabolites shows notable variation among species. In rats, over two-thirds of the administered radioactivity is eliminated through the feces, regardless of whether the dose is given orally or intravenously. nih.gov Conversely, dogs and monkeys excrete the majority of the radioactivity (around 75%) in the urine. nih.gov In all species studied, clobazam itself is not excreted in its unchanged form, indicating extensive metabolism. researchgate.netnih.gov
| Parameter | Rat | Dog | Rhesus Monkey |
|---|---|---|---|
| Absorption | Practically Complete | Practically Complete | Practically Complete |
| Serum Protein Binding | ~66% | Data not specified | Data not specified (Human: ~85%) |
| Primary Route of Excretion | Feces (>67%) | Urine (~75%) | Urine (Mainly) |
| Brain:Blood Concentration Ratio | ~1:3 | ~1:1 | Data not specified |
Identification and Characterization of Metabolites
Clobazam undergoes extensive biotransformation in the liver, resulting in numerous metabolites. nih.gov Over 20 metabolites have been identified in humans, with similar patterns observed in preclinical animal models. nih.gov The primary metabolic pathway is N-demethylation, which converts clobazam into its main active metabolite. nih.gov
4'-hydroxyclobazam: This is another significant, but inactive, metabolite formed through hydroxylation. nih.gov
4'-hydroxy-N-desmethylclobazam: Both norclobazam and 4'-hydroxyclobazam can be further metabolized to this inactive compound. nih.govclinpgx.org
In addition to these, several other minor and inactive metabolites are formed, accounting for the remainder of the biotransformation products. nih.govclinpgx.org The structures of these metabolites have been elucidated using methods such as mass spectrometry. nih.gov
Enzyme Systems Involved in Biotransformation
The metabolism of clobazam is mediated primarily by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. researchgate.netnih.gov Specific isoenzymes have been identified as being responsible for the key metabolic steps.
Metabolism of Clobazam to N-desmethylclobazam: This primary N-demethylation reaction is catalyzed mainly by CYP3A4 . nih.govclinpgx.org The isoenzymes CYP2C19 and CYP2B6 also play a minor role in this conversion. researchgate.netnih.gov
Metabolism of N-desmethylclobazam: The active metabolite norclobazam is further metabolized, predominantly by CYP2C19 , to inactive forms like 4'-hydroxy-N-desmethylclobazam. nih.govclinpgx.org CYP2C18 may also be involved in this hydroxylation. clinpgx.org
Formation of 4'-hydroxyclobazam: This inactive metabolite is produced from the parent compound by the action of CYP2C18 and CYP2C19 . nih.govclinpgx.org
The involvement of these specific CYP enzymes highlights the potential for drug-drug interactions, a key focus of preclinical investigation. nih.govumich.edu For instance, substances that inhibit or induce CYP3A4 or CYP2C19 can alter the plasma concentrations of clobazam and its active metabolite, norclobazam. nih.govresearchgate.net
Preclinical Bioanalytical Methodologies for Parent Compound and Metabolites
Accurate quantification of clobazam and its metabolites in biological matrices (such as plasma, blood, and tissue) is essential for preclinical pharmacokinetic studies. A variety of bioanalytical methods have been developed and validated for this purpose.
Historically, techniques such as gas chromatography (GC) and gas-liquid chromatography were employed. nih.gov However, modern preclinical and clinical studies rely on more sensitive and specific methods.
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) detection, is a widely used method for the simultaneous determination of clobazam and norclobazam. mdpi.comresearchgate.net These methods typically involve a liquid-liquid extraction step to isolate the compounds from the plasma matrix before chromatographic separation. mdpi.comresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the gold standard for bioanalysis due to its high sensitivity and specificity. nih.govumich.edu Validated LC-MS/MS methods can achieve a lower limit of quantification (LLOQ) of approximately 1 ng/mL for both clobazam and norclobazam, allowing for precise characterization of their pharmacokinetic profiles even at low concentrations. nih.gov
These advanced analytical techniques are crucial for defining pharmacokinetic parameters, identifying metabolites, and supporting toxicokinetic assessments during drug development. nih.gov
| Method | Detector | Typical Use | Key Advantages |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV) | Quantification of parent drug and major metabolite | Reliable, robust, widely available |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Mass Spectrometer | Highly sensitive quantification, metabolite identification | High sensitivity (LLOQ ~1 ng/mL), high specificity, structural elucidation |
| Gas Chromatography (GC) | Various (e.g., Electron Capture) | Historical quantification | Superseded by more advanced methods |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidation of Key Structural Features for Pharmacological Activity
The benzimidazole (B57391) nucleus is a versatile pharmacophore known for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govresearchgate.netbiotech-asia.org SAR studies on various benzimidazole derivatives consistently highlight the importance of substitutions at several key positions:
N1-Position: The nitrogen at position 1 of the benzimidazole ring is a common site for substitution. The nature of the substituent at this position can significantly influence the compound's activity. For instance, in some series of anti-inflammatory benzimidazoles, the presence of certain heterocyclic substituents at the N1 position has been shown to enhance analgesic and anti-inflammatory effects. In Clodazon, this position is occupied by a 3-(dimethylamino)propyl group, suggesting this side chain is likely crucial for its interaction with its biological target.
Benzene (B151609) Ring (Positions C4-C7): Substitutions on the fused benzene ring can modulate lipophilicity, electronic distribution, and metabolic stability. biotech-asia.org The presence of a chlorine atom at the C5 position of Clodazon is an electron-withdrawing group that would significantly alter the electron density of the aromatic system, potentially enhancing binding affinity or influencing its pharmacokinetic properties. biotech-asia.org
A summary of common SAR findings for the general benzimidazole scaffold is presented below.
| Position of Substitution | Type of Substituent | General Effect on Biological Activity |
| N1 | Alkyl, Aryl, Heterocyclic groups | Modulates potency and selectivity. |
| C2 | Substituted Phenyl, Heterocyclic groups | Often essential for activity; influences binding mode. researchgate.net |
| C5/C6 | Electron-withdrawing (e.g., -Cl, -NO2), Electron-donating groups | Affects lipophilicity, cell permeability, and enzyme binding. biotech-asia.org |
This table represents generalized SAR findings for the benzimidazole class of compounds and is not based on specific studies of Clodazon hydrochloride.
Quantitative Structure-Activity Relationship (QSAR) Modeling
No specific Quantitative Structure-Activity Relationship (QSAR) models for this compound have been reported in the scientific literature. QSAR studies are computational methods that aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov
For the broader class of benzimidazole derivatives, several QSAR models have been developed to predict activities such as anticancer, antimicrobial, and enzyme inhibition. nih.govbiointerfaceresearch.comvjs.ac.vn These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors.
A typical workflow for building a QSAR model for a series of benzimidazole compounds would involve:
Data Collection: Assembling a series of benzimidazole analogs with experimentally measured biological activity (e.g., IC₅₀ values). vjs.ac.vn
Descriptor Calculation: Using software to calculate various molecular descriptors for each compound. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., steric and electronic fields). nih.gov
Model Development: Employing statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to create an equation that correlates the descriptors with the biological activity. nih.govbiointerfaceresearch.com
Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation sets. biointerfaceresearch.com
A hypothetical QSAR data table for benzimidazole derivatives might look as follows:
| Compound | logP (Lipophilicity) | Molecular Weight | Dipole Moment | Biological Activity (pIC₅₀) |
| Analog 1 | 3.5 | 310 | 2.1 | 7.2 |
| Analog 2 | 4.1 | 345 | 2.5 | 7.8 |
| Analog 3 | 3.8 | 328 | 1.9 | 7.5 |
This is a conceptual table illustrating the format of a QSAR dataset; the values are not real experimental data for Clodazon or its analogs.
Such models, once validated, can be used to predict the activity of newly designed, unsynthesized compounds, thereby guiding the drug discovery process. vjs.ac.vn
Ligand-Based and Receptor-Based Drug Design Principles
There are no published studies applying ligand-based or receptor-based drug design principles specifically to this compound. However, these principles represent standard approaches in modern drug discovery and can be described in the theoretical context of Clodazon.
Ligand-Based Drug Design: This approach is used when the three-dimensional structure of the biological target is unknown, but a set of molecules (ligands) that bind to it are known. The strategy relies on the information from these active ligands to develop a pharmacophore model—a 3D arrangement of essential steric and electronic features required for biological activity. This model can then be used to screen virtual compound libraries to find new molecules that fit the pharmacophore and are likely to be active.
Receptor-Based Drug Design: This method is applicable when the 3D structure of the biological target (e.g., an enzyme or receptor) has been determined, typically through X-ray crystallography or NMR. The primary tool for receptor-based design is molecular docking, a computational technique that predicts the preferred orientation and binding affinity of a molecule within the target's binding site. This allows researchers to visualize key interactions (like hydrogen bonds or hydrophobic contacts) and rationally design modifications to a lead compound, such as Clodazon, to improve its fit and potency.
Conformational Analysis via Crystallographic and Spectroscopic Methods
A definitive conformational analysis of this compound through crystallographic or spectroscopic methods is not available in the public domain. Conformational analysis is the study of the spatial arrangement of atoms in a molecule and the energies associated with these arrangements. ijpsr.comdrugdesign.org A molecule's conformation is critical as it dictates how it can interact with its biological target.
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the conformation of molecules in solution, which can be more biologically relevant than the solid-state structure. By analyzing various NMR experiments, researchers can deduce the relative orientation of different parts of the molecule. Other spectroscopic techniques, such as infrared (IR) spectroscopy, could provide information about the functional groups present in the molecule.
In the absence of such specific studies for this compound, its conformational preferences remain unelucidated.
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Purity and Degradation Product Profiling
Chromatographic methods are fundamental in the pharmaceutical analysis of Clobazam, providing robust capabilities for separating the active ingredient from its impurities and degradation products. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the predominant techniques employed for this purpose.
A stability-indicating HPLC method has been developed to determine Clobazam in the presence of its degradation products. nih.govnih.gov Such methods are crucial for assessing the drug's stability under various stress conditions, as mandated by regulatory guidelines like the International Conference on Harmonization (ICH). nih.gov Forced degradation studies expose Clobazam to harsh conditions, including acidic, basic, oxidative, thermal, and photolytic stress, to deliberately induce degradation. nih.govnih.govcore.ac.uk For instance, significant degradation of Clobazam has been observed under exposure to 2 M HCl, 0.1 M NaOH, and 3% H2O2. nih.govnih.gov The aqueous solution of Clobazam is particularly susceptible to degradation under visible and UV light. nih.govnih.gov
The separation of Clobazam and its byproducts is typically achieved using a reversed-phase column, such as a Nova-Pak C18 column. nih.govnih.govcore.ac.uk Isocratic elution with a mobile phase consisting of a buffer and an organic solvent, for example, a 50:50 (v/v) mixture of 50 mM KH2PO4 (pH 8.5) and acetonitrile, has proven effective. nih.govnih.govcore.ac.uk Detection is commonly performed using a UV detector set at a wavelength where Clobazam exhibits significant absorbance, such as 227 nm or 230 nm. nih.govpharmascholars.com This approach allows for the accurate quantification of Clobazam and the profiling of any impurities or degradants that may arise during manufacturing or storage. nih.gov
HPTLC offers a simpler, cost-effective, and high-throughput alternative for the quantitative estimation of Clobazam. longdom.org This technique uses a stationary phase like silica gel 60F254 HPTLC plates and a mobile phase such as a mixture of Toluene:Methanol:Glacial acetic acid (15:1:0.16, v/v/v). longdom.org Densitometric detection at 231 nm allows for quantification. longdom.org HPTLC has been validated for specificity, precision, and accuracy, making it a reliable method for routine analysis. longdom.org
| Technique | Stationary Phase | Mobile Phase | Detection Wavelength | Reference |
|---|---|---|---|---|
| HPLC | Nova-Pak C18 (150 mm × 3.9 mm, 4 μm) | 50 mM KH2PO4 (pH 8.5) and Acetonitrile (50:50, v/v) | 230 nm | nih.govcore.ac.uk |
| HPLC | C18 reverse phase column | Water:Acetonitrile (57:43, v/v) | 228 nm | mdpi.com |
| HPTLC | Silica gel 60F254 | Toluene:Methanol:Glacial acetic acid (15:1:0.16, v/v/v) | 231 nm | longdom.org |
Spectroscopic Methods for Structural Confirmation and Mechanistic Insights
Spectroscopic methods are indispensable for the structural confirmation of Clobazam and its related substances. These techniques provide detailed information about the molecular structure, which is essential for identifying the parent drug, its metabolites, and degradation products.
UV-Visible Spectrophotometry is often coupled with chromatographic techniques for detection and quantification. nih.govscispace.com The UV absorption spectrum of Clobazam in a diluted standard solution shows a maximum absorbance (λmax) at 227 nm, which is a characteristic property used for its detection in HPLC analysis. pharmascholars.com Visible spectrophotometry has also been employed, based on the formation of colored complexes between Clobazam and various chromogenic reagents, such as bromophenol blue, Alizarin Red S, or Chloranilic Acid. tsijournals.comimpactfactor.org
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful tools for unambiguous structure elucidation. Following the isolation of a major degradation product formed under basic conditions, its structure was characterized using IR and ¹H-NMR spectroscopy, alongside mass spectrometry. nih.gov These techniques provide fingerprint information about the functional groups and the arrangement of atoms within the molecule, allowing for definitive structural confirmation.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy have been utilized to characterize the solid-state forms of benzodiazepines. nih.govresearchgate.net These vibrational spectroscopy techniques can identify specific chemical bonds and crystal lattice structures. nih.gov While direct studies on Clobazam hydrochloride were not detailed in the provided context, the application of FTIR and Raman spectroscopy to other benzodiazepines like chlordiazepoxide and lorazepam to confirm the formation of co-crystals and study hydrogen bonding demonstrates their utility for the structural characterization of Clobazam and its potential solid forms. nih.govresearchgate.net
| Technique | Parameter | Observation | Application | Reference |
|---|---|---|---|---|
| UV Spectrophotometry | λmax | 227 nm | Detection and Quantification | pharmascholars.com |
| Visible Spectrophotometry | Complex Formation | Colored complex with Bromophenol Blue | Quantification | impactfactor.org |
| ¹H-NMR, IR | Spectral Data | Characteristic signals for molecular structure | Structural Elucidation of Degradation Products | nih.gov |
| FTIR, Raman | Vibrational Frequencies | Fingerprint spectra for solid-state form | Structural Characterization | nih.govresearchgate.net |
Mass Spectrometry for High-Resolution Structural Elucidation and Metabolomics
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for the sensitive and specific analysis of Clobazam. nih.gov It is invaluable for high-resolution structural elucidation and for metabolomics studies aimed at identifying metabolic products. lawdata.com.tw
LC-MS/MS methods have been developed and validated for the simultaneous quantification of Clobazam and its primary active metabolite, N-desmethylclobazam, in biological matrices like human plasma. nih.gov These assays offer high sensitivity, with lower limits of quantification (LLOQ) reported at 20 ng/mL for Clobazam and 200 ng/mL for N-desmethylclobazam. nih.gov The detection is typically performed on a triple quadrupole mass spectrometer using an electrospray ionization (ESI) source in the positive ion mode. nih.gov Multiple reaction monitoring (MRM) is used to track specific precursor-to-product ion transitions, ensuring high selectivity. nih.gov For Clobazam, the protonated molecule [M+H]+ is observed at a mass-to-charge ratio (m/z) of 301, with a characteristic fragment ion at m/z 259 used for confirmation.
High-resolution mass spectrometry (HRMS) is a key technology in metabolomics. lawdata.com.twnih.gov Metabolomics-based approaches can be used to rapidly identify drug metabolites in complex biological samples. lawdata.com.twnih.govresearchgate.net These strategies involve analyzing samples from in-vitro or in-vivo studies and using sophisticated data analysis techniques to mine for potential metabolite ions. lawdata.com.twnih.gov The high mass accuracy of HRMS allows for the determination of elemental compositions, which is a critical step in the structural elucidation of unknown metabolites of Clobazam. researchgate.net
| Technique | Ionization Mode | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|---|---|
| LC-MS/MS | Positive ESI | Clobazam | 301 ([M+H]+) | 259 | |
| LC-MS/MS | Positive ESI | N-desmethylclobazam | - | - | nih.gov |
Computational Chemistry and Cheminformatics Applications
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as Clodazon hydrochloride, and a biological target, typically a protein or nucleic acid.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The process involves sampling a wide range of possible conformations of the ligand within the binding site of the target and scoring these conformations based on their binding affinity. For this compound, this would involve identifying a potential biological target and then using docking software to predict how the molecule fits into the target's active site. The results would be presented in a table listing docking scores (e.g., in kcal/mol), which indicate the predicted binding affinity, and detailing the specific amino acid residues involved in hydrogen bonds or hydrophobic interactions.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability and dynamics of the predicted ligand-target complex over time. This method simulates the physical movements of the atoms and molecules in the complex, providing insights into the flexibility of the binding site, the stability of key interactions, and conformational changes that may occur upon binding. An MD simulation of a this compound-target complex would analyze parameters like root-mean-square deviation (RMSD) to assess stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
Since no such studies have been published for this compound, no data tables on its docking scores or simulation stability can be provided.
Virtual Screening for Novel Ligands or Targets
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. It can also be used to identify potential new targets for an existing molecule.
Ligand-Based Virtual Screening: If the biological target of this compound were unknown, but other molecules with similar activity were known, their structures could be used to create a pharmacophore model. This model, representing the essential 3D arrangement of functional groups, would then be used to screen databases for compounds with a similar structure, potentially including this compound.
Structure-Based Virtual Screening: If a 3D structure of a biological target was known, a library of compounds could be docked into its binding site computationally. This would have been a method to potentially identify this compound as a "hit" for a specific protein target. Conversely, if this compound were the starting point, reverse docking (or inverse docking) could be used to screen it against a library of known protein structures to predict potential biological targets.
There is no published research indicating that this compound has been identified through, or utilized in, virtual screening campaigns.
Predictive Modeling of Preclinical Pharmacological Profiles
Predictive modeling uses computational algorithms and statistical methods to forecast the pharmacological and pharmacokinetic properties of a compound. These models are typically built using data from large sets of previously studied molecules.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that link the chemical structure of a compound to its biological activity. If a set of compounds structurally related to this compound with known activities were available, a QSAR model could be developed to predict its activity.
ADMET Prediction: This involves predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. Various computational models can estimate properties like aqueous solubility, blood-brain barrier penetration, metabolic stability, and potential for toxicity. For this compound, these models could provide early-stage predictions of its drug-likeness and potential liabilities.
As there are no dedicated preclinical or computational studies on this compound, no data from predictive models are available. A hypothetical data table for ADMET predictions would typically include parameters such as predicted LogP (lipophilicity), LogS (solubility), and probabilities of interaction with key metabolic enzymes or toxicity targets.
Future Research Directions and Translational Perspectives Preclinical
Investigation of Novel Therapeutic Applications based on Mechanism of Action
Detailed information regarding the specific mechanism of action for Clodazon hydrochloride is not available in peer-reviewed preclinical or pharmacological literature. Consequently, the rational investigation of novel therapeutic applications based on a defined mechanism cannot be conducted. Future research would first need to establish the primary pharmacological target and signaling pathways affected by the compound.
Development of Advanced Preclinical Models
There is no published research detailing the use of this compound in any preclinical models. The development of advanced preclinical models would be contingent on identifying a potential therapeutic area for the compound. For instance, if initial screenings were to suggest neuroactive properties, researchers might then develop specific animal models of neurological disorders to test its efficacy. However, no such initial findings are currently documented.
Comparative Pharmacological Studies with Related Compounds
The chemical structure of this compound is distinct, and without a clear understanding of its pharmacological class or mechanism of action, identifying appropriate "related compounds" for comparative studies is not feasible. Comparative pharmacology is essential to understand the unique properties of a new chemical entity relative to existing agents, but this work does not appear to have been published for this compound.
Challenges and Opportunities in this compound Research
The primary challenge in the preclinical research of this compound is the foundational lack of published data. The opportunities are vast, as is the case with any novel, uncharacterized compound.
Key Challenges:
Lack of Foundational Data: There is no publicly available information on its synthesis, mechanism of action, pharmacokinetics, or basic safety profile, which is a prerequisite for any further research.
Resource Allocation: Without preliminary data suggesting potential therapeutic value, securing funding and resources for comprehensive preclinical investigation is a significant hurdle.
Opportunities for Future Research:
Initial Pharmacological Screening: The first step would be to perform broad screenings to identify any biological activity.
Target Identification: Should any activity be confirmed, subsequent research could focus on identifying the molecular target(s) of the compound.
Preclinical Model Testing: Once a potential therapeutic effect is observed, the compound could be tested in relevant animal models.
Q & A
Q. What experimental methods are recommended for confirming the structural identity of clodazon hydrochloride in synthetic batches?
this compound’s identity can be validated using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the benzimidazolone core and substituents, complemented by high-performance liquid chromatography (HPLC) with a C18 column (4.6 × 250 mm, 5 µm) and UV detection at 254 nm to assess purity . Mass spectrometry (MS) should confirm the molecular ion peak (C₁₈H₂₀ClN₃O·ClH·H₂O, MW 429.35 g/mol) . X-ray crystallography is optional for absolute configuration verification.
Q. How should researchers design initial stability studies for this compound under varying storage conditions?
Conduct accelerated stability testing per ICH guidelines:
- Temperature : 40°C ± 2°C (long-term) vs. 25°C ± 2°C (accelerated).
- Humidity : 75% ± 5% RH.
- Light exposure : Use a photostability chamber (ICH Q1B). Analyze degradation products via HPLC with a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 30:70 v/v) and monitor for hydrolysis byproducts (e.g., dimethylamine) .
Q. What analytical parameters are critical for developing a validated HPLC method for this compound?
Key parameters include:
- Column : C18 (5 µm particle size, 250 mm length).
- Flow rate : 1.0 mL/min.
- Detection : UV at 254 nm.
- Linearity : 50–150% of target concentration (R² ≥ 0.999).
- Precision : ≤2% RSD for intraday/interday variability .
Advanced Research Questions
Q. How can researchers optimize this compound synthesis to improve yield while minimizing impurities?
Use a Design of Experiments (DoE) approach:
- Factors : Reaction temperature (60–100°C), solvent ratio (ethanol:water), and catalyst concentration.
- Response surface methodology (RSM) to model interactions. Monitor intermediates via thin-layer chromatography (TLC) and isolate impurities (e.g., des-chloro analogs) using preparative HPLC .
Q. What strategies resolve contradictions in published data on this compound’s pharmacokinetic properties?
- Replicate studies using standardized protocols (e.g., fixed dose, animal model).
- Meta-analysis to identify confounding variables (e.g., formulation differences, analytical techniques).
- Cross-validate in vitro permeability (Caco-2 cells) and in vivo bioavailability in Sprague-Dawley rats .
Q. How can impurity profiling of this compound address regulatory requirements for novel formulations?
- Forced degradation : Expose to acid/base, oxidizers, and heat.
- LC-MS/MS to identify impurities (e.g., N-oxide derivatives, CAS 55290-66-9).
- Quantify limits per ICH Q3A/B (≤0.15% for unknown impurities) .
Q. What in vivo models are appropriate for evaluating this compound’s efficacy in depression-related research?
- Tail suspension test (TST) and forced swim test (FST) in mice (dose: 10–50 mg/kg, i.p.).
- Neurochemical assays : Measure serotonin/norepinephrine levels in brain homogenates via LC-MS.
- Ethical compliance : Obtain IRB approval and adhere to ARRIVE guidelines .
Methodological Guidance
Q. How should literature reviews be structured to identify gaps in this compound research?
- Databases : PubMed, SciFinder, and Embase (keywords: "this compound," "antidepressant synthesis," "pharmacokinetics").
- Filters : Prioritize primary literature (2000–2025) and exclude non-peer-reviewed sources.
- Gaps : Compare mechanistic studies vs. clinical trial data .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis.
- Spill management : Neutralize with sodium bicarbonate and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
